1-(2,2-Diethoxyethoxy)-4-phenylbenzene
Description
1-(2,2-Diethoxyethoxy)-4-phenylbenzene is a substituted benzene derivative featuring a para-substituted phenyl group and a 2,2-diethoxyethoxy chain. Its molecular formula is C₁₈H₂₂O₃, with the diethoxyethoxy group (–OCH₂CH(OCH₂CH₃)₂) contributing to its polarity and solubility in organic solvents. The compound is synthesized via O-alkylation reactions, such as the coupling of 4-phenylphenol with 2-bromo-1,1-diethoxyethane under basic conditions . This intermediate is valuable in organic synthesis, particularly for constructing benzofuran derivatives or functionalized aromatics in pharmaceuticals and materials science .
Properties
Molecular Formula |
C18H22O3 |
|---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
1-(2,2-diethoxyethoxy)-4-phenylbenzene |
InChI |
InChI=1S/C18H22O3/c1-3-19-18(20-4-2)14-21-17-12-10-16(11-13-17)15-8-6-5-7-9-15/h5-13,18H,3-4,14H2,1-2H3 |
InChI Key |
PRMQHJXIZVZIKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(COC1=CC=C(C=C1)C2=CC=CC=C2)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Halogen-Substituted Derivatives
Alkyl and Aryl Substituents
- 1-(2,2-Diethoxyethoxy)-4-methylbenzene (C₁₃H₂₀O₃) : The methyl group increases lipophilicity (logP ≈ 2.8) compared to the phenyl analog. Its SMILES (CC(C=C1)=CC=C1OCC(OCC)OCC) highlights the branched diethoxyethoxy chain .
- 1-(2,2-Diethoxyethoxy)-4-(trifluoromethyl)benzene (C₁₃H₁₇F₃O₃) : The CF₃ group imparts strong electron-withdrawing effects, lowering pKa and enhancing stability under acidic conditions .
Table 2: Alkyl/Aryl-Substituted Derivatives
Spectroscopic Data Comparison
- ¹H NMR : The diethoxyethoxy chain protons resonate at δ 3.4–4.3 across analogs. Aromatic protons vary with substituents: phenyl derivatives show multiplet signals at δ 7.30–7.44, while methyl groups cause upfield shifts to δ 6.8–7.1 .
- ¹³C NMR: The ether oxygen (C-2') appears at δ 74.3 in bromo derivatives but shifts to δ 68.0 in non-halogenated analogs due to reduced electronegativity .
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